molecular formula C20H16F3N5O4S B2398559 N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 872620-96-7

N-((5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2398559
CAS RN: 872620-96-7
M. Wt: 479.43
InChI Key: RISYHEDIWUFTPI-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a carbamoyl group, an oxadiazole ring, and a trifluoromethyl group. The presence of these groups could give the compound various properties and reactivities, depending on the specific context .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the carbamoyl group in this compound could potentially undergo reactions such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are typically determined experimentally .

Scientific Research Applications

Anticancer Activity

Compounds with structures related to 1,3,4-oxadiazoles and benzamides have been studied for their potential anticancer activities. For instance, derivatives of N-substituted benzamides have been synthesized and evaluated against various cancer cell lines, showing moderate to excellent anticancer activities. These activities were observed across different types of cancer, including breast, lung, colon, and ovarian cancer, with some derivatives exhibiting higher activity than reference drugs like etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Screening

Thiazole-based 1,3,4-oxadiazoles heterocycles have been synthesized and screened for their antibacterial and antifungal activities. The synthesized compounds demonstrated considerable potential against a range of gram-positive and gram-negative bacteria, as well as against fungi. This suggests that similar compounds, including the one , could be explored for antimicrobial properties (Desai et al., 2016).

Molecular Rearrangements and Synthetic Applications

The photochemistry of 1,2,4-oxadiazoles, a related structure, in the presence of sulfur nucleophiles has been explored, leading to molecular rearrangements and the synthesis of thiadiazoles. Such studies indicate the potential for using similar compounds in synthetic chemistry for creating new molecules with potential pharmacological applications (Vivona et al., 1997).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown promising nematocidal activities, suggesting that similar structures could be developed into effective nematicides for agricultural applications. This is particularly relevant for compounds targeting specific pests like Bursaphelenchus xylophilus, with some derivatives outperforming commercial agents (Liu et al., 2022).

Anti-inflammatory and Cox-2 Inhibition

Benzophenone appended oxadiazole derivatives have been synthesized and shown to exhibit cyclooxygenase-2 (Cox-2) antagonist activity, suggesting potential for anti-inflammatory applications. This is particularly relevant for conditions where Cox-2 plays a significant role in inflammation and pain (Puttaswamy et al., 2018).

properties

IUPAC Name

N-[[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O4S/c21-20(22,23)13-3-1-2-12(8-13)18(31)25-9-16-27-28-19(32-16)33-10-15(29)26-14-6-4-11(5-7-14)17(24)30/h1-8H,9-10H2,(H2,24,30)(H,25,31)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISYHEDIWUFTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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